molecular formula C22H18O7 B15340547 1-Hydroxypyrene-D-Glucuronide

1-Hydroxypyrene-D-Glucuronide

Cat. No.: B15340547
M. Wt: 394.4 g/mol
InChI Key: BUCREAQPYGLZLI-OCNWEEMUSA-N
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Description

1-Hydroxypyrene-D-Glucuronide is a glucuronide conjugate of 1-hydroxypyrene, a metabolite of pyrene. Pyrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a result of incomplete combustion of organic materials. This compound is a sensitive and reliable biomarker for assessing exposure to PAHs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene-D-Glucuronide can be synthesized through the glucuronidation of 1-hydroxypyrene. This process involves the enzymatic conjugation of 1-hydroxypyrene with glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffer systems to maintain the pH .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase enzymes. The process is optimized for high yield and purity, with subsequent purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypyrene-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release 1-hydroxypyrene. This reaction can be catalyzed by β-glucuronidase enzymes .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

1-Hydroxypyrene-D-Glucuronide exerts its effects through its role as a detoxification product of 1-hydroxypyrene. The glucuronidation process enhances the solubility of 1-hydroxypyrene, facilitating its excretion from the body. The molecular targets involved include UDP-glucuronosyltransferase enzymes, which catalyze the conjugation reaction, and β-glucuronidase enzymes, which can hydrolyze the glucuronide conjugate .

Properties

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

(3S,5S,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17?,18-,19-,20?,22+/m0/s1

InChI Key

BUCREAQPYGLZLI-OCNWEEMUSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@H](C([C@@H](C(O5)C(=O)O)O)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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